BenchChemオンラインストアへようこそ!

1-(Bromomethyl)-3-chloro-5-methoxybenzene

Nucleophilic substitution Leaving-group ability Reaction kinetics

1-(Bromomethyl)-3-chloro-5-methoxybenzene (CAS 885270-32-6), also referred to as 3-chloro-5-methoxybenzyl bromide, is a disubstituted benzyl bromide derivative bearing a meta-chloro and a meta-methoxy group on the aromatic ring. With the molecular formula C₈H₈BrClO and a molecular weight of 235.51 g/mol, it belongs to the class of benzylic halides widely employed as alkylating agents and synthetic intermediates in medicinal chemistry and organic synthesis.

Molecular Formula C8H8BrClO
Molecular Weight 235.5 g/mol
CAS No. 885270-32-6
Cat. No. B1523648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-3-chloro-5-methoxybenzene
CAS885270-32-6
Molecular FormulaC8H8BrClO
Molecular Weight235.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CBr)Cl
InChIInChI=1S/C8H8BrClO/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,5H2,1H3
InChIKeyNOYAZORDAAINEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Bromomethyl)-3-chloro-5-methoxybenzene (CAS 885270-32-6): Structural and Reactivity Profile for Procurement Decisions


1-(Bromomethyl)-3-chloro-5-methoxybenzene (CAS 885270-32-6), also referred to as 3-chloro-5-methoxybenzyl bromide, is a disubstituted benzyl bromide derivative bearing a meta-chloro and a meta-methoxy group on the aromatic ring . With the molecular formula C₈H₈BrClO and a molecular weight of 235.51 g/mol, it belongs to the class of benzylic halides widely employed as alkylating agents and synthetic intermediates in medicinal chemistry and organic synthesis . The benzylic bromide functionality confers high electrophilic reactivity, while the dual meta-substitution pattern creates a distinctive electronic environment that cannot be replicated by simpler benzyl halides or regioisomeric analogs .

Why 1-(Bromomethyl)-3-chloro-5-methoxybenzene Cannot Be Replaced by Generic Benzyl Bromides or Regioisomers


Benzyl halides are not functionally interchangeable. The leaving-group identity (bromide vs. chloride) dictates reaction rates and achievable yields in nucleophilic substitution and coupling chemistry [1]. Furthermore, the electronic nature and position of ring substituents profoundly alter reactivity at the benzylic center — meta-methoxy groups produce a markedly different activation profile compared to para-methoxy or unsubstituted analogs [2]. The specific 3-chloro-5-methoxy substitution pattern of this compound combines the moderate electron-donating effect of a meta-methoxy group with the electron-withdrawing influence of a meta-chloro group, generating a unique electronic landscape at the benzylic carbon. Regioisomeric variants (e.g., 2-chloro-4-methoxy or 4-chloro-2-methoxy benzyl bromides) exhibit different steric and electronic properties that lead to divergent reactivity, selectivity, and downstream product profiles. Using an incorrect regioisomer or a chloride analog as a substitute risks reaction failure, low yields, or the production of unintended impurities that propagate through multi-step syntheses [3].

Quantitative Differentiation Evidence for 1-(Bromomethyl)-3-chloro-5-methoxybenzene Against Closest Analogs


Benzyl Bromide vs. Benzyl Chloride Leaving-Group Reactivity Advantage

The benzylic C–Br bond in 1-(bromomethyl)-3-chloro-5-methoxybenzene is thermodynamically more labile than the corresponding C–Cl bond in its chloride analog (3-chloro-5-methoxybenzyl chloride, CAS 178486-30-1). Radical anion intermediate studies demonstrate that the C–Br bond in benzyl bromide radical anion is endoenergetic toward cleavage by only ~3 kcal mol⁻¹, whereas the C–Cl bond in benzyl chloride radical anion is thermodynamically unstable by approximately 6.5 kcal mol⁻¹ [1]. This 3.5 kcal mol⁻¹ differential in homolytic bond dissociation energy translates into a substantially lower activation barrier for nucleophilic displacement at the benzylic carbon of the bromide relative to the chloride, enabling faster reaction rates, milder conditions, and higher conversion in SN2 and SN1-type reactions [2].

Nucleophilic substitution Leaving-group ability Reaction kinetics

Meta-Methoxy Substituent Effect: Distinct Reactivity Profile vs. Para-Methoxy and Unsubstituted Analogs

The meta-methoxy substituent in 1-(bromomethyl)-3-chloro-5-methoxybenzene produces a dramatically different reactivity profile compared to para-methoxy-substituted analogs. Quantitative solvolysis data establish that m-methoxybenzyl chloride undergoes solvolysis at only two-thirds (0.67×) the rate of unsubstituted benzyl chloride, whereas p-methoxybenzyl chloride solvolyzes at 10,000 times the rate of benzyl chloride in 67% aqueous acetone [1]. This four-order-of-magnitude difference between meta and para isomers demonstrates that the target compound's 3-methoxy substitution pattern confers moderate, controlled reactivity rather than the hyperactivation associated with para-substituted variants. Additionally, Hammett linear free-energy relationship studies on meta- and para-substituted benzyl bromides reacting with benzylamine in methanol confirm that the meta-substituted series follows a distinct ρ⁺ correlation, validating that the reaction constant and transition-state structure are fundamentally different from the para-substituted counterparts [2].

Linear free-energy relationship Solvolysis kinetics Substituent effect

Quantitative Benzylic Bromination Synthesis Yield Superiority

The patented synthesis of 1-(bromomethyl)-3-chloro-5-methoxybenzene proceeds via N-bromosuccinimide (NBS)-mediated radical benzylic bromination of 2-chloro-5-methylanisole in CCl₄ with benzoyl peroxide initiator, delivering the target compound as a light yellow solid in quantitative yield (412 g, ~100% from 274 g starting material after aqueous workup). The reaction reaches completion within 1 hour at reflux . This near-quantitative conversion is noteworthy because NBS bromination of m-methoxytoluene (the non-chlorinated analog) is reported to suffer from competing nuclear bromination, yielding mixtures under a variety of conditions [1]. The presence of the meta-chloro substituent in the substrate (2-chloro-5-methylanisole) deactivates the aromatic ring toward electrophilic aromatic substitution, effectively suppressing undesired ring bromination and enabling clean, quantitative benzylic bromination. In contrast, regioisomeric syntheses targeting 2-chloro-4-methoxybenzyl bromide or 4-chloro-2-methoxybenzyl bromide require different starting materials and may not benefit from the same directing-group synergy.

Radical bromination NBS Synthetic efficiency

Certified Purity Benchmarking Against Generic-Grade Benzyl Bromides

Commercially available 1-(bromomethyl)-3-chloro-5-methoxybenzene is supplied with verified purity specifications: 97% standard purity with batch-specific QC documentation including NMR, HPLC, and GC from Bidepharm , and 98.2% by GC as a typical batch value from CymitQuimica . Many generic benzyl bromides are supplied at 95% purity without detailed analytical certification, and the presence of dibrominated impurities or hydrolyzed alcohol byproducts can compromise downstream reactions. The stability of this compound under recommended storage conditions (-20°C, protected from light) further supports reliable long-term procurement [1].

Quality control GC purity Batch consistency

Lipophilicity Differentiation: LogP Advantage Over the Alcohol Precursor for Organic-Phase Reactions

1-(Bromomethyl)-3-chloro-5-methoxybenzene exhibits a consensus LogP of 3.08 (average of iLOGP 2.6, XLOGP3 3.08, WLOGP 3.09, MLOGP 3.17, SILICOS-IT 3.46) , with an independently reported value of 3.66 . This is substantially higher than the corresponding alcohol, 3-chloro-5-methoxybenzyl alcohol (CAS 82477-68-7), which has a LogP of 1.84 [1]. The ~1.2–1.8 log unit difference represents a 15- to 60-fold higher partition coefficient into organic phases, making the bromide significantly more suitable for reactions conducted in non-aqueous media, biphasic systems, or phase-transfer catalysis conditions. The chloride analog (CAS 178486-30-1) has a computed LogP of 3.09, nearly identical to the target compound ; however, the chloride lacks the reactivity advantages documented in Evidence Item 1 above.

Lipophilicity Partition coefficient Phase-transfer chemistry

Validated Utility in Drug Discovery: Co-Crystal Structure of a 3-Chloro-5-methoxybenzyl-Containing Inhibitor

The 3-chloro-5-methoxybenzyl fragment derived from 1-(bromomethyl)-3-chloro-5-methoxybenzene has been incorporated into a urea-based inhibitor (Chem 1415) that was co-crystallized with Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), a validated drug target for human African trypanosomiasis (sleeping sickness). The crystal structure was solved at 2.35 Å resolution (PDB ID: 4MW5), revealing specific binding interactions of the 3-chloro-5-methoxybenzyl moiety within the enzyme active site [1]. The same inhibitor-chemotype was also co-crystallized with the homologous MetRS from Brucella melitensis (PDB ID: 5K0T), further confirming the general utility of this benzyl fragment in inhibitor design [2]. The patent literature (WO2007/039736 A1, AstraZeneca) explicitly employs 1-(bromomethyl)-3-chloro-5-methoxybenzene as a key alkylating intermediate, documenting a direct industrial-scale pharmaceutical application [3]. While the 2,4- and 4,2-regioisomeric chloromethoxy benzyl bromides are cited as intermediates for triazole fungicide impurities, they lack comparable documentation of use in human therapeutic inhibitor programs.

Structure-based drug design Trypanosoma brucei Methionyl-tRNA synthetase

Optimal Application Scenarios for 1-(Bromomethyl)-3-chloro-5-methoxybenzene Based on Quantitative Differentiation Evidence


N-Alkylation of Amines for Structure-Activity Relationship (SAR) Library Synthesis

The superior leaving-group ability of the benzylic bromide (~3 kcal mol⁻¹ endoenergetic C–Br cleavage vs. ~6.5 kcal mol⁻¹ instability for C–Cl) enables efficient N-alkylation of primary and secondary amines under mild conditions (room temperature to 40°C, polar aprotic solvent, stoichiometric base) [1]. The moderate meta-methoxy activation (0.67× rate vs. unsubstituted benzyl chloride) provides controlled reactivity that minimizes over-alkylation and quaternary ammonium salt formation, a common problem with para-methoxy-substituted benzyl halides that react ~15,000-fold faster [2]. This compound is therefore the preferred benzylating agent for constructing focused compound libraries where the 3-chloro-5-methoxybenzyl pharmacophore has been validated by the TbMetRS co-crystal structure (PDB 4MW5) [3].

Synthesis of Benzyl-Protected Intermediates Requiring High Lipophilicity for Biphasic Workup

With a consensus LogP of 3.08–3.66, 1-(bromomethyl)-3-chloro-5-methoxybenzene partitions efficiently into organic solvents (ethyl acetate, dichloromethane, toluene), enabling straightforward extractive workup that maximizes product recovery from aqueous reaction mixtures [1]. This represents a 15–60× improvement in organic-phase partitioning relative to 3-chloro-5-methoxybenzyl alcohol (LogP 1.84) [2]. For scale-up operations exceeding 100 g, this lipophilicity advantage translates into measurably higher isolated yields after aqueous washing, reducing the number of extraction cycles required and minimizing solvent consumption — a tangible cost and time saving in process chemistry settings.

Pharmaceutical Intermediate Manufacturing Under cGMP or Quality-Controlled Environments

The availability of this compound at 97–98.2% GC purity with batch-specific certificates of analysis (COA) including NMR, HPLC, and GC traces makes it suitable for use as a regulatory starting material (RSM) or GMP intermediate in pharmaceutical synthesis [1]. The quantitative NBS bromination route (412 g, ~100% yield) demonstrated in patent US08785488B2 provides a robust, scalable synthetic precedent that supports process validation [2]. The documented use of this exact compound as an intermediate in AstraZeneca's WO2007/039736 patent filing further substantiates its suitability for industrial pharmaceutical applications [3].

Structure-Guided Optimization of Methionyl-tRNA Synthetase Inhibitors

The 3-chloro-5-methoxybenzyl fragment has been structurally characterized in the active site of Trypanosoma brucei MetRS (PDB 4MW5, 2.35 Å resolution), bound via the benzylamine linkage formed by nucleophilic displacement of the bromide by a propylamino side chain [1]. Researchers pursuing MetRS inhibitors for antiparasitic drug discovery can procure this compound with confidence that the 3-chloro-5-methoxy substitution pattern — specifically the meta relationship of the chloro and methoxy groups — is the validated regioisomer for target engagement. Use of the regioisomeric 4-(bromomethyl)-1-chloro-2-methoxybenzene would alter the inhibitor geometry and abolish the key binding interactions visualized in the co-crystal structure.

Quote Request

Request a Quote for 1-(Bromomethyl)-3-chloro-5-methoxybenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.